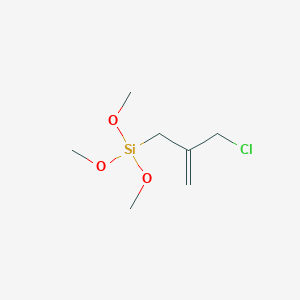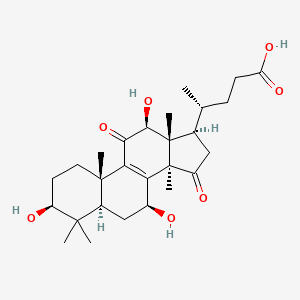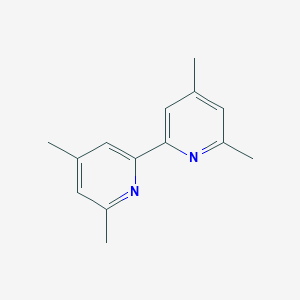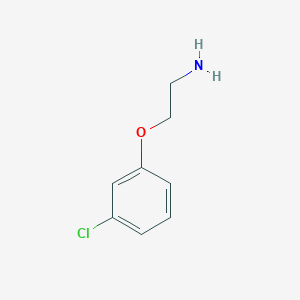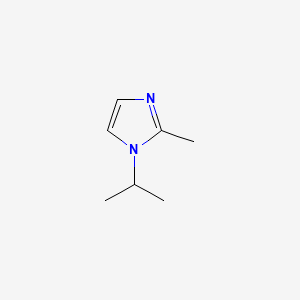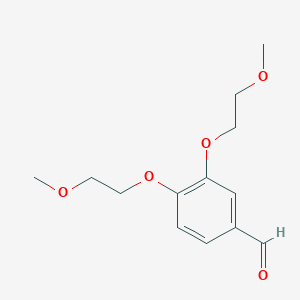
3,4-Bis(2-methoxyethoxy)benzaldehyde
概要
説明
“3,4-Bis(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 80407-64-3 . It has a molecular weight of 254.28 . It appears as a yellow to brown powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-bis(2-methoxyethoxy)benzaldehyde . The InChI code for this compound is 1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 .
科学的研究の応用
Synthesis and Material Development
Polymer Synthesis and Properties : Hafeez et al. (2019) synthesized bis-aldehyde monomers, including variations of 3,4-bis(2-methoxyethoxy)benzaldehyde. These were polymerized to create poly(azomethine)s, with a focus on their spectroscopic characterization and electrical conductivity, revealing conductivities significantly higher than previous reports (Hafeez et al., 2019).
Organic Synthesis : Massacret et al. (1999) discussed the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins using compounds related to 3,4-bis(2-methoxyethoxy)benzaldehyde. This study focused on reactions with various substituted benzene-1,2-diols (Massacret et al., 1999).
Chemical Reactions and Mechanisms : Malik et al. (2016) investigated the oxidation of various methoxy benzaldehydes, including derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The study focused on the kinetics and mechanism of oxidation in an aqueous acetic acid medium (Malik et al., 2016).
Chemical Synthesis and Analysis
Complex Synthesis and Characterization : Amer et al. (2020) synthesized Schiff base complexes using bis(2-methoxybenzylidene)biphenyl-4,4'-diamine, which is structurally related to 3,4-bis(2-methoxyethoxy)benzaldehyde. The study detailed the analytical techniques used for characterization (Amer et al., 2020).
Photoluminescent Materials : Lowe and Weder (2002) synthesized 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, including derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The research explored the photoluminescence properties of these compounds (Lowe & Weder, 2002).
Chemical Process Development : Kühl et al. (2007) conducted a study on enzyme catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, relevant to derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The research focused on reaction engineering and developing a reactor concept for preparative synthesis (Kühl et al., 2007).
Safety And Hazards
特性
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGMQBVLGNIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581644 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(2-methoxyethoxy)benzaldehyde | |
CAS RN |
80407-64-3 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


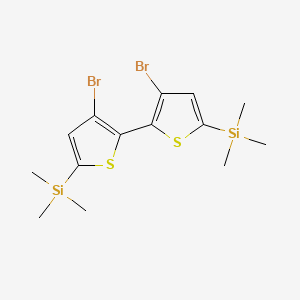
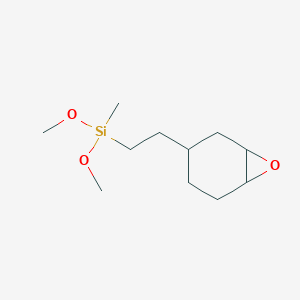

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
